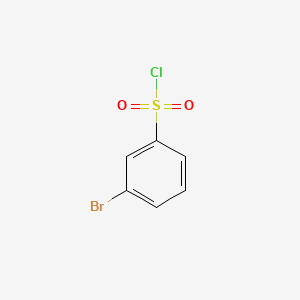

3-Bromobenzenesulfonyl chloride

Description

Overview and Research Significance of Arylsulfonyl Chlorides in Organic Chemistry

Arylsulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl ring. They are highly reactive electrophiles, a property that makes them invaluable reagents in organic synthesis. fiveable.me Their primary utility lies in their ability to react with a wide array of nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively. fiveable.me The sulfonamide functional group, in particular, is a key structural motif in a multitude of biologically active compounds, including many pharmaceutical drugs. fiveable.mecbijournal.com Consequently, arylsulfonyl chlorides are fundamental building blocks in medicinal chemistry and drug discovery. Furthermore, their reactivity extends to Friedel-Crafts reactions, allowing for the formation of sulfones, and they can participate in various cross-coupling reactions, further expanding their synthetic utility. wikipedia.org

Historical Context of Sulfonyl Chloride Chemistry and its Evolution

The chemistry of sulfonyl chlorides dates back to the 19th century, with early work establishing their synthesis and fundamental reactivity. A significant milestone in their application came with the discovery of the antibacterial properties of sulfonamide drugs, such as Prontosil, in the 1930s. This discovery, which earned a Nobel Prize, was a pivotal moment in medicine and highlighted the importance of sulfonyl chlorides as key intermediates. nih.gov

Historically, the synthesis of arylsulfonyl chlorides was often achieved through the reaction of an arene with chlorosulfonic acid or by treating the corresponding sulfonic acid with chlorinating agents like phosphorus pentachloride or thionyl chloride. wikipedia.orgorgsyn.org While effective, these methods often employed harsh reagents. Modern advancements have led to the development of milder and more selective synthetic protocols. For instance, recent methods include the oxidative chlorination of various sulfur-containing starting materials and Sandmeyer-type reactions using stable sulfur dioxide surrogates, which offer greater functional group tolerance and safer reaction conditions. organic-chemistry.orgacs.org

Current Research Landscape and Emerging Trends for 3-Bromobenzenesulfonyl Chloride

Current research on this compound is vibrant and multifaceted. The presence of both a reactive sulfonyl chloride group and a bromine atom on the aromatic ring makes it a particularly versatile building block. solubilityofthings.com The bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or alkyl groups. This dual reactivity enables the synthesis of complex molecular architectures.

Emerging trends focus on leveraging this dual functionality in novel synthetic strategies. For example, researchers are exploring its use in the synthesis of complex heterocyclic compounds and in the development of new methodologies for carbon-sulfur bond formation. There is also continued interest in its application in medicinal chemistry, particularly in the synthesis of new therapeutic agents. biosynth.com Inhibition studies have suggested that derivatives of this compound may have potential applications in cancer therapy by affecting cell apoptosis pathways. biosynth.com

Scope and Objectives of the Research on this compound

The overarching objective of research involving this compound is to exploit its unique chemical properties for the advancement of organic synthesis and medicinal chemistry. Key research goals include:

The development of new and efficient synthetic methods that utilize this compound as a key starting material.

The synthesis of novel sulfonamides and sulfonate esters with unique biological activities or material properties.

The application of this compound in the total synthesis of complex natural products and pharmaceutically active molecules.

The investigation of its reactivity and the elucidation of the mechanisms of its various chemical transformations.

The exploration of its potential in the development of new functional materials and catalysts.

Physicochemical Properties and Characterization

Synthesis and Characterization

Synthetic Methodologies

The primary method for the synthesis of this compound involves the sulfonation of bromobenzene (B47551), followed by chlorination of the resulting 3-bromobenzenesulfonic acid. A common laboratory and industrial approach is the direct reaction of bromobenzene with chlorosulfonic acid. Alternatively, the sulfonic acid intermediate can be treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the final product.

More recent and milder methods are also being explored, such as those involving the oxidative chlorination of S-alkyl isothiourea salts derived from 3-bromobenzyl halides. organic-chemistry.org Another modern approach is the Sandmeyer-type reaction, where the corresponding aniline (B41778) (3-bromoaniline) is converted to a diazonium salt and then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source. acs.org

Spectroscopic and Crystallographic Data

The structure of this compound is routinely confirmed using standard spectroscopic techniques.

Interactive Data Table: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrClO₂S | |

| Molecular Weight | 255.52 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | solubilityofthings.com |

| Melting Point | 30-33 °C | sigmaaldrich.com |

| Boiling Point | 90-91 °C at 0.5 mmHg | sigmaaldrich.com |

| Density | 1.773 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.593 | sigmaaldrich.com |

| ¹H NMR (CDCl₃) | Aromatic protons typically appear as a multiplet in the range of δ 7.3-8.0 ppm. | rsc.orggoogle.com |

| ¹³C NMR (CDCl₃) | Aromatic carbons appear in the range of δ 120-145 ppm. The carbon attached to the sulfonyl group is typically the most deshielded. | rsc.org |

| Infrared (IR) Spectroscopy | Characteristic strong absorptions for the S=O stretches of the sulfonyl chloride group are observed around 1380 cm⁻¹ and 1180 cm⁻¹. C-Br stretching is typically observed in the fingerprint region. | docbrown.info |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for the presence of bromine (M and M+2 peaks in approximately 1:1 ratio) and chlorine (M and M+2 peaks in approximately 3:1 ratio). The molecular ion peak [M]⁺ is observed at m/z 254/256/258. | nist.govlibretexts.org |

Note: Specific chemical shifts in NMR are dependent on the solvent and concentration. The provided ranges are typical.

Crystallographic Data: As of the latest literature review, detailed single-crystal X-ray diffraction data for this compound is not widely published. The determination of its crystal system, space group, and precise unit cell dimensions would require a dedicated crystallographic study.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is a good leaving group.

Reactions with Nucleophiles (Amines, Alcohols, etc.)

The most common reactions of this compound involve nucleophiles such as amines and alcohols.

Reaction with Amines: Primary and secondary amines readily react with this compound, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding N-substituted sulfonamides. The base is required to neutralize the hydrochloric acid byproduct. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic sulfur atom, followed by the expulsion of the chloride ion. chemicalbook.com

Reaction with Alcohols: In a similar fashion, alcohols react with this compound in the presence of a base to yield sulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group (a sulfonate) for subsequent substitution or elimination reactions. The mechanism involves the attack of the alcohol's oxygen on the sulfur atom, followed by deprotonation and loss of the chloride ion. youtube.com

Cross-Coupling and Other Transformations

The presence of the bromine atom on the benzene (B151609) ring allows for a range of further transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with various organic groups by reacting this compound with boronic acids in the presence of a palladium catalyst and a base. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing complex biaryl structures while preserving the sulfonyl chloride moiety for subsequent reactions.

Applications in Organic Synthesis

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGOLCXVWIYXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183287 | |

| Record name | m-Bromobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-24-0 | |

| Record name | m-Bromobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Bromobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactions and Chemical Transformations Involving 3 Bromobenzenesulfonyl Chloride

Role in the Synthesis of Biologically Active Sulfonamides

3-Bromobenzenesulfonyl chloride is a valuable precursor for the synthesis of a wide array of biologically active sulfonamides. The sulfonamide group is a key pharmacophore found in numerous therapeutic agents. A notable example is its use in the development of potent inhibitors of HIV protease, an essential enzyme for the replication of the HIV virus. sigmaaldrich.cn In these syntheses, the 3-bromobenzenesulfonyl moiety is introduced by reacting the sulfonyl chloride with an appropriate amine-containing fragment of the target molecule. The resulting sulfonamide often plays a crucial role in binding to the enzyme's active site.

Formation of Sulfonamides

Application in the Formation of Sulfonate Esters with Novel Properties

The reaction of this compound with alcohols leads to the formation of 3-bromobenzenesulfonate esters. These esters are not only useful as activated intermediates in synthesis but can also possess inherent biological or material properties. For instance, the introduction of a sulfonate ester group into a pyrimidine (B1678525) scaffold has been shown to result in compounds with significant antibacterial and insecticidal activities. nih.gov While specific research on the novel properties of esters derived directly from this compound is an area of ongoing investigation, the general principle of using sulfonate esters to impart specific functionalities is well-established. The bromo-substituent on the aryl ring offers a handle for further diversification, potentially leading to sulfonate esters with unique liquid crystalline or photophysical properties.

Arylation Reactions of Unsaturated Compounds with Arylsulfonyl Chlorides

Use as a Protective Group in Multi-step Organic Synthesis

In complex multi-step organic syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. While the tosyl (p-toluenesulfonyl) and nosyl (2-nitrobenzenesulfonyl) groups are more commonly employed as protecting groups for amines, the 3-bromobenzenesulfonyl group can, in principle, serve a similar function. It can be installed by reacting an amine with this compound and can be removed under specific reductive or basic conditions. However, specific, widely adopted protocols for the use of the 3-bromobenzenesulfonyl group as a standard protecting group are not extensively documented in the mainstream literature, as other sulfonyl chlorides are more commonly utilized for this purpose.

Advanced and Emerging Applications

Development of Functional Materials and Polymers

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of functional polymers. For instance, it could undergo polymerization through reactions involving both the sulfonyl chloride group and the bromine atom. The sulfonyl group could be used to form polysulfonamides or polysulfonates, while the bromine atom could be used for post-polymerization modification via cross-coupling reactions to tune the material's properties. Sulfonyl-containing polymers are known for their high thermal stability and mechanical strength. While the use of sulfonyl chlorides in polymerization is known, specific examples of polymers synthesized from this compound and their applications in materials science are still an emerging area of research. wikipedia.orglibretexts.org

Innovations in Medicinal Chemistry

Beyond its established role in the synthesis of HIV protease inhibitors, this compound continues to be a valuable tool in innovative medicinal chemistry research. Its derivatives are being investigated for a range of other biological activities. For example, some studies have shown that compounds synthesized from this reagent exhibit inhibitory effects on cancer cells and can induce apoptosis. biosynth.com Furthermore, its utility in the synthesis of diverse molecular scaffolds through a combination of sulfonylation and cross-coupling reactions makes it a powerful tool for generating compound libraries for high-throughput screening in drug discovery programs. The ability to create complex and diverse molecules from a single, readily available starting material is a key driver of its continued relevance in the search for new medicines.

Spectroscopic Characterization and Structural Elucidation of 3 Bromobenzenesulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For derivatives of 3-bromobenzenesulfonyl chloride, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques provide deeper insights into the molecular connectivity.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound derivatives is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and chemical shifts of these protons. The proton ortho to the sulfonyl chloride group is generally the most downfield due to the strong electron-withdrawing nature of the -SO₂Cl group. The proton between the bromo and sulfonyl chloride groups will also be significantly deshielded.

In derivatives where the sulfonyl chloride has reacted, for instance, to form a sulfonamide, new signals corresponding to the substituent will appear. For example, in an N-alkyl sulfonamide, one would expect to see signals for the alkyl protons, with those directly attached to the nitrogen atom showing a characteristic chemical shift and coupling.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.0 - 8.2 | t |

| H-4 | ~7.8 - 8.0 | ddd |

| H-5 | ~7.4 - 7.6 | t |

| H-6 | ~7.9 - 8.1 | ddd |

Note: These are estimated values and can vary based on the solvent and the specific derivative.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, the aromatic carbons will appear in the range of 120-145 ppm. The carbon atom directly attached to the bromine (C-3) will show a chemical shift influenced by the halogen's electronegativity and its "heavy atom" effect. The carbon attached to the sulfonyl chloride group (C-1) will be found at the lower field end of the aromatic region.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~142 - 144 |

| C-2 | ~128 - 130 |

| C-3 | ~122 - 124 |

| C-4 | ~137 - 139 |

| C-5 | ~131 - 133 |

| C-6 | ~126 - 128 |

Note: These are estimated values and can vary based on the solvent and the specific derivative.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In a 3-bromobenzenesulfonamide (B181283) derivative, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the signals of the aromatic CH groups, linking the proton and carbon skeletons of the molecule. researchgate.netcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands.

The most prominent bands for this compound include:

S=O Asymmetric and Symmetric Stretching : Strong absorptions are expected in the regions of 1370-1335 cm⁻¹ and 1195-1168 cm⁻¹, respectively, which are characteristic of the sulfonyl chloride group.

S-Cl Stretching : A band in the region of 375-300 cm⁻¹ can be attributed to the sulfur-chlorine bond stretch. cdnsciencepub.com

C-Br Stretching : A stretching vibration for the carbon-bromine bond is typically observed in the 680-515 cm⁻¹ range.

Aromatic C-H and C=C Stretching : The spectrum will also show absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| S=O asymmetric stretch | 1370 - 1335 | Strong |

| S=O symmetric stretch | 1195 - 1168 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| C-Br stretch | 680 - 515 | Medium to Strong |

| S-Cl stretch | 375 - 300 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (255.5 g/mol ). sigmaaldrich.com A key feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will show characteristic peaks for the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of this compound under electron ionization (EI) would likely proceed through the loss of the chlorine atom, the SO₂ group, or the bromine atom. Common fragments would include:

[M-Cl]⁺

[M-SO₂]⁺

[M-SO₂Cl]⁺ (bromophenyl cation)

[C₆H₄Br]⁺

The NIST WebBook provides a reference mass spectrum for this compound, which can be used for comparison. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region. The spectrum is expected to show absorptions arising from π → π* transitions of the benzene ring. The presence of the bromine atom and the sulfonyl chloride group, both being auxochromes, will influence the position and intensity of these absorption bands, typically causing a bathochromic (red) shift compared to unsubstituted benzene. One would expect to see a strong absorption band around 255 nm, which can be attributed to the π-plasmon resonance energy. nih.gov The fine structure of these bands can sometimes be observed and may be influenced by the solvent polarity. researchgate.net

Computational Chemistry and Mechanistic Studies of 3 Bromobenzenesulfonyl Chloride Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-bromobenzenesulfonyl chloride, DFT calculations are crucial for understanding its inherent reactivity. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are key determinants of its chemical behavior.

While specific DFT studies exclusively on this compound are not abundant in the public literature, the principles can be inferred from studies on analogous arenesulfonyl chlorides. mdpi.comnih.gov For instance, DFT calculations on benzenesulfonyl chlorides reveal that the sulfonyl group is highly electron-withdrawing, which polarizes the S-Cl bond and renders the sulfur atom highly electrophilic. The presence of a bromine atom at the meta position in this compound further influences the electronic properties through its inductive and resonance effects.

DFT calculations can provide quantitative data on various electronic properties. The table below illustrates the type of data that can be generated from such calculations, based on typical values for similar compounds.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | A lower HOMO energy is expected, indicating lower reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | A low LUMO energy is anticipated, highlighting its electrophilic nature at the sulfur atom. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | A moderate to large gap would suggest good kinetic stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | A significant positive charge on the sulfur atom and a negative charge on the oxygen and chlorine atoms, confirming the electrophilicity of the sulfonyl group. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Regions of negative potential (red/yellow) would be located around the oxygen atoms, while a region of positive potential (blue) would be centered on the sulfur atom, indicating the site for nucleophilic attack. |

These computational insights are invaluable for rationalizing the observed reactivity of this compound in reactions such as sulfonate ester and sulfonamide formation.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid. While specific molecular docking studies featuring this compound as the primary ligand are not widely reported, the methodology can be applied to its derivatives to explore their potential biological activities.

For example, sulfonamide derivatives, which can be synthesized from this compound, are a well-known class of compounds with a wide range of biological activities. Molecular docking could be employed to study the interaction of these derivatives with specific enzyme active sites. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligand (the this compound derivative).

Docking Simulation: Using a docking program to explore the conformational space of the ligand within the binding site of the receptor.

Scoring and Analysis: The program calculates a scoring function to estimate the binding affinity. The resulting docked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges.

The following table illustrates the kind of data generated from a hypothetical molecular docking study of a sulfonamide derivative of this compound with a target enzyme.

| Parameter | Description | Example Finding |

| Binding Affinity (kcal/mol) | The predicted free energy of binding. A more negative value indicates a stronger interaction. | -8.5 kcal/mol |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and amino acid residues. | The sulfonamide NH group forms a hydrogen bond with the backbone carbonyl of a specific amino acid residue. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | The bromophenyl ring fits into a hydrophobic pocket of the active site. |

| RMSD (Å) | Root Mean Square Deviation between the docked pose and a known binding mode (if available). | < 2.0 Å, indicating a good prediction of the binding mode. |

Such studies can guide the synthesis of more potent and selective inhibitors by modifying the structure of the this compound-derived molecule to optimize its interactions with the target.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for its reactions, such as nucleophilic substitution at the sulfur atom. DFT calculations are typically used to locate and characterize the geometries and energies of reactants, transition states, and products. mdpi.comnih.gov

Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that these reactions proceed via a single transition state, consistent with an SN2-like mechanism. nih.gov The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the leaving group.

A computational study of the reaction of this compound with a nucleophile (e.g., an amine or an alcohol) would involve calculating the following:

| Computational Target | Description | Expected Insights |

| Optimized Geometries | The lowest energy structures of the reactants, transition state, and products. | Provides bond lengths and angles, confirming the structural changes during the reaction. |

| Vibrational Frequencies | Calculated for all stationary points to confirm their nature (reactants and products have all real frequencies, a transition state has one imaginary frequency). | Confirms the identity of the transition state and provides the zero-point vibrational energy correction. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | A lower activation energy indicates a faster reaction rate. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic or endothermic. |

These calculations can provide a detailed, step-by-step understanding of the reaction pathway, which is often difficult to obtain through experimental methods alone.

Prediction of Selectivity and Reaction Outcomes

Computational chemistry offers powerful methods for predicting the selectivity of chemical reactions, which is a critical aspect of synthetic chemistry. rsc.orgnih.gov For a molecule like this compound, which has multiple reactive sites (the sulfonyl chloride group and the brominated aromatic ring), predicting the outcome of a reaction with a given reagent is essential.

Computational approaches to predict selectivity include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Electrostatic Potential (ESP) Analysis: The MEP can identify regions of the molecule that are most susceptible to attack by charged or polar reagents.

Calculation of Reaction Barriers: By calculating the activation energies for different possible reaction pathways, the most favorable pathway and thus the major product can be predicted.

For instance, in an electrophilic aromatic substitution reaction on the benzene (B151609) ring of this compound, computational methods can predict the regioselectivity (i.e., the position of substitution - ortho, meta, or para to the existing substituents). This is achieved by calculating the stability of the intermediate carbocations (sigma complexes) for each possible substitution pattern.

The following table outlines how computational methods can be used to predict selectivity in reactions of this compound.

| Reaction Type | Computational Method | Predicted Outcome |

| Nucleophilic attack at sulfur | Calculation of activation energies for attack by different nucleophiles. | Prediction of which nucleophile will react faster. |

| Electrophilic aromatic substitution | Calculation of the relative energies of the Wheland intermediates. | Prediction of the major regioisomer formed. |

| Cross-coupling at the C-Br bond | Modeling the oxidative addition step in a catalytic cycle (e.g., Suzuki coupling). | Assessing the feasibility and potential side reactions. |

These predictive capabilities can save significant experimental effort by focusing on the most promising reaction conditions and substrates. nih.gov

In Silico Design of Novel Catalysts and Reagents

In silico (i.e., computational) design of catalysts and reagents is a frontier in chemical research that aims to create new molecules with desired reactivity and selectivity from first principles. While specific examples for this compound are not prominent, the general strategies can be outlined.

The process of in silico design typically involves:

Understanding the Mechanism: A detailed understanding of the reaction mechanism is a prerequisite.

Identifying the Key Interactions: The crucial interactions between the substrate and the catalyst or reagent in the transition state are identified.

Virtual Screening and Modification: A library of potential catalysts or reagents is computationally screened, or existing ones are virtually modified to enhance the desired interactions.

Performance Evaluation: The performance of the newly designed molecules is evaluated by calculating reaction barriers and selectivity.

For reactions involving this compound, one could envision the design of:

Lewis acid catalysts: To enhance the electrophilicity of the sulfur atom for reactions with weak nucleophiles.

Phase-transfer catalysts: To facilitate reactions in biphasic systems.

Modified ligands for metal catalysts: To improve the efficiency and selectivity of cross-coupling reactions at the C-Br bond.

The following table provides a hypothetical example of how in silico design could be applied to a reaction of this compound.

| Goal | Design Strategy | Computational Evaluation |

| Increase the rate of sulfonamide formation with a hindered amine. | Design a Lewis acid catalyst that binds to one of the sulfonyl oxygen atoms. | DFT calculations to assess the binding energy of the catalyst and the reduction in the activation energy of the reaction. |

| Achieve regioselective functionalization of the aromatic ring. | Design a directing group that can be temporarily attached to the sulfonyl chloride and directs an electrophile to a specific position. | Modeling the transition states for the directed and undirected reactions to predict the regioselectivity. |

This computational approach allows for the rapid exploration of a vast chemical space, accelerating the discovery of new and improved chemical transformations.

Applications of 3 Bromobenzenesulfonyl Chloride in Advanced Chemical Synthesis

Role in Medicinal Chemistry and Drug Discovery

The unique structural features of 3-bromobenzenesulfonyl chloride have been widely exploited in the design and synthesis of new therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, and the bromo-functional group offers a site for late-stage diversification of drug candidates.

This compound is a key starting material for the synthesis of a variety of complex pharmaceutical intermediates. The reactivity of the sulfonyl chloride group with amines and alcohols is fundamental to its utility. It is notably used in the preparation of precursors for sophisticated drug molecules.

One of the prominent applications is in the synthesis of intermediates for potent inhibitors of HIV protease. sigmaaldrich.cn It is a key reactant in the multi-step preparation of P1' benzenesulfonyl azacyclic urea-based inhibitors, highlighting its importance in developing antiviral therapeutics. sigmaaldrich.cn Furthermore, it is employed in the synthesis of N-sulfonylanthranilic acid derivatives, which are scaffolds for various biologically active compounds. sigmaaldrich.cnsigmaaldrich.com The bromine atom also allows for its use in Suzuki coupling reactions to create biaryl compounds, which are significant structures in medicinal chemistry.

| Intermediate Class | Synthetic Application | Reference |

| Benzenesulfonyl Azacyclic Ureas | Precursors for HIV Protease Inhibitors | sigmaaldrich.cn |

| N-Sulfonylanthranilic Acids | Scaffolds for bioactive molecules | sigmaaldrich.cnsigmaaldrich.com |

| Biaryl Compounds | Versatile intermediates via Suzuki coupling | |

| Furan Derivatives | Building block for 2-(3-bromophenyl)-5-n-butylfuran | sigmaaldrich.cnsigmaaldrich.com |

| Thiophene Derivatives | Building block for 3-bromo-4-(3-bromophenyl)thiophene | sigmaaldrich.cnsigmaaldrich.com |

The direct incorporation of the 3-bromobenzenesulfonyl moiety or its derivatives into molecular structures has led to the development of novel bioactive compounds and drug candidates across different therapeutic areas.

In the field of oncology, derivatives have shown potential as anticancer agents. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 cancer cell lines. mdpi.com Several of these compounds demonstrated significant growth inhibition against cell lines such as the CNS cancer cell line SNB-75. mdpi.com Research has also pointed towards the inhibitory effects of its derivatives on cancer cells and the apoptosis pathway, including against T-cell lymphomas. biosynth.comgentaur.fr Benzenesulfonamides, in general, are being investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, making it an excellent target for anticancer drug development. nih.govrsc.org

| Bioactive Molecule Class | Therapeutic Area | Target/Activity | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Oncology | Anticancer activity against various cell lines (e.g., SNB-75) | mdpi.com |

| Benzenesulfonamide (B165840) Derivatives | Oncology | Carbonic Anhydrase IX (CA IX) Inhibition | nih.govrsc.org |

| P1' Benzenesulfonyl Azacyclic Ureas | Antiviral | HIV Protease Inhibition | sigmaaldrich.cn |

The 3-bromobenzenesulfonyl scaffold is integral to the design of potent and selective enzyme inhibitors. The sulfonamide group can act as a zinc-binding group in metalloenzymes, a key interaction for achieving high-affinity inhibition.

Detailed studies have focused on carbonic anhydrase (CA) inhibitors. Novel series of benzenesulfonamide derivatives have been designed to selectively inhibit tumor-associated CA isoforms, such as hCA IX and hCA XII, over cytosolic isoforms hCA I and II. For example, a study on sulfonyl semicarbazides showed that a derivative with a 4-chloro-3-nitrophenyl group exhibited a Ki of 0.59 nM against hCA XII. nih.gov Another study on new benzenesulfonamides incorporating 1,3,5-triazine (B166579) linkers reported a compound with a Ki of 38.8 nM against hCA IX. nih.gov

Beyond carbonic anhydrases, bromophenol derivatives containing sulfonyl groups have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Some of these novel compounds exhibited Ki values in the low nanomolar range against both enzymes. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Ki / IC50) | Reference |

| 1-(4-Chloro-3-nitrobenzenesulfonylamido)-3-(4-sulfamoylphenyl) Urea (B33335) | hCA XII | Ki = 0.59 nM | nih.gov |

| 1-(4-Bromobenzenesulfonylamido)-3-(4-sulfamoylphenyl) Urea | hCA II | Ki = 3.9 nM | nih.gov |

| 1,3,5-Triazinyl Benzenesulfonamide (Compound 12i) | hCA IX | Ki = 38.8 nM | nih.gov |

| Thiazolone-Benzenesulfonamide (Compound 4e) | CA IX | IC50 = 10.93 nM | rsc.org |

| Novel Bromophenol Derivative | Acetylcholinesterase (AChE) | Ki = 0.84 nM | nih.gov |

| Novel Bromophenol Derivative | Butyrylcholinesterase (BChE) | Ki = 0.93 nM | nih.gov |

Use as Activating Agent in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, activating agents are crucial for the coupling step of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain. While azole-based activators like tetrazole are most common in the phosphoramidite method, arylsulfonyl chlorides serve as important coupling agents in the older, yet still relevant, phosphotriester approach. nih.govnih.gov

In the phosphotriester method, an arylsulfonyl chloride activates a 3'-arylphosphate diester building block, facilitating the formation of a new phosphotriester linkage with the 5'-hydroxyl group of the growing chain. nih.gov The arylsulfonyl chloride reacts with the phosphate (B84403) group to form a highly reactive mixed sulfonic-phosphoric anhydride (B1165640) intermediate, which is then readily attacked by the hydroxyl group. Specific reagents like 8-quinolinesulfonyl chloride and triisopropylbenzenesulfonyl chloride have been developed for this purpose. nih.govacs.org Although direct evidence for the widespread use of this compound itself as a primary choice is limited in recent literature, its role falls within this established class of activating agents for the phosphotriester synthesis of oligonucleotides.

Applications in Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and dyes.

This compound is cited as a monomer or precursor in the synthesis of specialized polymers and dyes. bldpharm.com The sulfonyl chloride group can react with diamines to form poly(sulfonamide)s, a class of high-performance polymers known for their thermal stability and chemical resistance. The bromine atom on the aromatic ring can be used for post-polymerization modification, allowing for the introduction of other functional groups to tune the polymer's properties, or it can be incorporated to enhance flame retardancy.

In dye synthesis, the benzenesulfonyl chloride moiety can be used to introduce sulfonamide or sulfonate ester groups into a chromophore structure. These groups can improve the water solubility of the dye or enhance its binding affinity to fabrics like wool and silk. While the compound is noted as an intermediate for these applications, specific, detailed research findings on polymers or dyes synthesized directly from this compound are not extensively documented in publicly available literature. bldpharm.com

Preparation of Specialty Chemicals

This compound serves as a critical building block in the synthesis of a variety of specialty chemicals, which are valued for their specific functions and applications in fields such as pharmaceuticals and materials science. guidechem.com The reactivity of its sulfonyl chloride group with nucleophiles like amines and alcohols, combined with the potential for further modification at the bromine-substituted position, makes it a versatile reagent in advanced organic synthesis. solubilityofthings.com

One of the most significant applications of this compound is as a key intermediate in the production of complex pharmaceutical compounds. guidechem.com Its structure is incorporated into molecules designed to exhibit specific biological activities. For instance, it is involved in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1' benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors. chemicalbook.comsigmaaldrich.com

A prominent example of its use is in the multi-step synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. researchgate.netnewdrugapprovals.org In the synthesis of Pazopanib, a key intermediate is often formed through reactions that, while not always directly employing this compound, rely on similarly structured benzenesulfonamide moieties. The principles of sulfonamide bond formation are central to these synthetic routes. For example, the synthesis of Pazopanib involves the condensation of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide. newdrugapprovals.orgrroij.com This highlights the importance of benzenesulfonyl-containing compounds in constructing such complex therapeutic agents.

Beyond pharmaceuticals, this compound is utilized in the preparation of other specialized organic molecules. chemicalbook.comsigmaaldrich.com Its reaction with various precursors can yield a range of substituted aromatic compounds.

Table 1: Examples of Specialty Chemicals Prepared Using this compound

| Chemical Name | Class | Significance/Application |

|---|---|---|

| Pazopanib (related synthesis) | Tyrosine Kinase Inhibitor | Treatment of renal cell carcinoma and soft tissue sarcoma. researchgate.netnewdrugapprovals.org |

| N-sulfonylanthranilic acid derivatives | Organic Intermediates | Building blocks in medicinal chemistry. chemicalbook.comsigmaaldrich.com |

| P1' benzenesulfonyl azacyclic urea derivatives | HIV Protease Inhibitors | Potential antiviral agents for HIV treatment. chemicalbook.comsigmaaldrich.com |

| 2-(3-bromophenyl)-5-n-butylfuran | Furan Derivative | Intermediate in organic synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| 3-bromo-4-(3-bromophenyl)thiophene | Thiophene Derivative | Intermediate for materials science and organic synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

This table showcases specialty chemicals whose synthesis involves this compound or related sulfonamide formation principles.

Analytical Applications: Identification of Amines

In analytical chemistry, the precise identification and quantification of amines are crucial in various fields, including food science, environmental monitoring, and pharmaceutical quality control. This compound can be employed as a derivatizing reagent for the identification of primary and secondary amines. guidechem.com The underlying principle of this application is the reaction between the electrophilic sulfonyl chloride group and the nucleophilic amine group.

This reaction, known as sulfonylation, results in the formation of a stable sulfonamide derivative. thermofisher.com The process involves reacting the amine sample with this compound, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The key advantages of using a reagent like this compound for amine derivatization in analytical chromatography (e.g., High-Performance Liquid Chromatography - HPLC or Gas Chromatography - GC) include:

Increased Stability : The resulting sulfonamides are generally very stable compounds, which allows for reliable and reproducible analysis. thermofisher.com

Improved Detectability : The introduction of the bromobenzenesulfonyl group alters the physical and chemical properties of the amine. The bulky, aromatic nature of the derivative can enhance its response to certain detectors, such as a UV detector in HPLC.

Enhanced Separation : Derivatization changes the polarity and size of the amine molecule, which can significantly improve its chromatographic separation from other components in a complex mixture. nih.gov

While various sulfonyl chlorides like dansyl chloride are widely used for this purpose, this compound offers a distinct derivatizing agent. thermofisher.comnih.gov The presence of the bromine atom provides a unique mass signature, which can be advantageous for identification using mass spectrometry (MS) detection, as the characteristic isotopic pattern of bromine can confirm the presence of the derivative.

Table 2: Derivatization Reaction for Amine Identification

| Reactants | Product | Reaction Type | Analytical Purpose |

|---|

This table summarizes the chemical transformation used in the analytical identification of amines.

Environmental and Sustainability Considerations in the Research of 3 Bromobenzenesulfonyl Chloride

Adherence to Green Chemistry Principles in Synthesis and Application

Green chemistry principles are fundamental to developing more environmentally benign chemical processes. For the synthesis of sulfonyl chlorides and their subsequent application in forming sulfonamides, several key principles are of particular relevance. sci-hub.setandfonline.com The goal is to create methods that are not only efficient but also minimize environmental impact and enhance safety. rsc.orggreenchemistry-toolkit.orgacs.org

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. greenchemistry-toolkit.org Traditional methods for synthesizing sulfonyl chlorides, and subsequently sulfonamides, often have lower atom economies due to the use of stoichiometric reagents and the generation of byproducts. researchgate.net For instance, the classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base to neutralize the HCl byproduct.

The prevention of waste is a cornerstone of green chemistry. greenchemistry-toolkit.org Traditional syntheses of sulfonyl chlorides can generate significant waste streams, including spent solvents and inorganic salts. rsc.orgresearchgate.net For example, the use of chlorinating agents like thionyl chloride or phosphorus pentachloride results in the formation of stoichiometric amounts of byproducts that require disposal.

Recent research has focused on developing cleaner synthetic routes. One such advancement is the use of bleach (sodium hypochlorite) as an oxidizing and chlorinating agent for the synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org This method is considered more environmentally friendly as it uses a readily available and less hazardous reagent. Another approach involves the metal-free synthesis of sulfonyl chlorides and bromides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant, which significantly reduces solvent use and simplifies purification. rsc.org The use of separation technologies, such as disk stack separators, can also play a role in minimizing waste by enabling the recycling of industrial fluids and reducing the need for fresh solvents. youtube.com Furthermore, process modification and optimization, as demonstrated in studies of the allyl chloride process, can be a viable technique to minimize process waste at the source. researchgate.net

The choice of solvents and other auxiliary substances is critical in green chemistry, as they often constitute the largest portion of waste in a chemical process. wordpress.comnih.gov Many common organic solvents are toxic, flammable, or environmentally persistent. wordpress.com In the context of 3-bromobenzenesulfonyl chloride, which is typically soluble in organic solvents like dichloromethane, diethyl ether, and acetone, finding safer alternatives is a key research objective. solubilityofthings.com

A significant green chemistry achievement has been the development of reactions in water. For instance, a facile and environmentally benign synthesis of sulfonamides from sulfonyl chlorides and amines has been described that uses water as the solvent and avoids organic bases. rsc.org This method simplifies product isolation to filtration after acidification, leading to excellent yields and purity without the need for further purification. rsc.org Additionally, solvent-free reaction conditions, such as those employed in mechanochemistry, represent an ideal scenario from a green chemistry perspective. rsc.org Research into replacing solvents of concern has led to the creation of solvent selection guides by major pharmaceutical companies. wordpress.com

Energy efficiency is another important principle of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. rsc.orgcanada.ca Many traditional chemical syntheses require significant energy input for heating or cooling. The development of new synthetic methods that operate under milder conditions is a key area of research.

Photocatalysis offers a promising avenue for energy-efficient synthesis. For example, a heterogeneous potassium poly(heptazine imide) photocatalyst has been used to produce sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.org This method provides a sustainable alternative to traditional methods that often require harsher conditions. acs.org Similarly, mechanochemical synthesis, which utilizes mechanical energy to drive reactions, can often be performed at room temperature, reducing the energy demand of the process. rsc.org

Lifecycle Assessment of this compound Derivatives

A comprehensive understanding of the environmental impact of a chemical requires a lifecycle assessment (LCA). An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction through production, use, and final disposal. For derivatives of this compound, a full LCA would consider factors such as the environmental footprint of the starting materials, the energy consumed and waste generated during synthesis, the potential for release into the environment during use, and the ultimate fate of the molecule.

Development of Biodegradable Derivatives

Designing chemicals that degrade into harmless substances after their intended use is a key goal of green chemistry. acs.org For many applications of this compound derivatives, particularly in pharmaceuticals and agrochemicals, biodegradability is a crucial factor in minimizing long-term environmental persistence and impact. canada.caguidechem.com

The structural features of a molecule play a significant role in its biodegradability. For instance, the presence of halogens, such as the bromine atom in this compound, can sometimes inhibit microbial degradation. acs.org Research in this area focuses on designing derivatives where the core structure is modified to enhance its susceptibility to degradation by microorganisms in the environment. This can involve the introduction of functional groups that are more readily attacked by microbial enzymes. While specific research on the development of biodegradable derivatives of this compound is not extensively documented, the general principles of designing for degradation are well-established and are an important consideration for the future development of sustainable chemicals based on this scaffold. acs.orgcanada.ca

Future Research Directions and Emerging Opportunities for 3 Bromobenzenesulfonyl Chloride

Exploration of New Reactivity Modes and Catalytic Systems

The future of organic synthesis is intrinsically linked to the development of novel, efficient, and selective chemical transformations. For 3-bromobenzenesulfonyl chloride, research is increasingly focused on uncovering new reactivity patterns and employing advanced catalytic systems to harness its full synthetic potential.

New Catalytic Frontiers:

Palladium-Catalyzed Reactions: A significant area of research involves the use of palladium catalysts to activate the C-Br bond. This allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds, which are valuable scaffolds in medicinal chemistry. nih.gov Furthermore, novel palladium-catalyzed methods are being explored for C-H bond functionalization, using arylsulfonyl chlorides as versatile reagents to create new C-S, C-Cl, and C-C bonds, thereby expanding the synthetic toolkit. bldpharm.com

Rhodium and Ruthenium Catalysis: Beyond palladium, other transition metals are showing promise. For instance, Rh(III) and Ru(II) complexes are being investigated for their ability to catalyze nucleophilic aromatic substitution (SNAr) reactions on electron-neutral and electron-rich halobenzenes. acs.org Such catalytic systems could activate the C-Br bond in this compound for substitution with various nucleophiles under milder conditions than traditional methods. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis represents a sustainable and powerful approach for chemical synthesis. researchgate.net Research into using heterogeneous photocatalysts, such as potassium poly(heptazine imide), can enable the synthesis of arylsulfonyl chlorides from various precursors under mild, room-temperature conditions. nih.govacs.orgresearchgate.net This approach offers a green alternative to traditional methods and shows high tolerance for various functional groups. acs.orgresearchgate.net

These emerging catalytic strategies are poised to redefine the synthetic utility of this compound, enabling the construction of complex molecules with greater efficiency and selectivity.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. For a building block like this compound, these computational tools offer unprecedented opportunities to accelerate discovery.

AI-Powered Synthesis Planning: Computer-aided synthesis planning (CASP) is rapidly evolving, with machine learning (ML) models now capable of designing synthetic pathways without human intervention. wikipedia.orgresearchgate.net These systems leverage deep neural networks and graph theory to analyze vast reaction databases and propose novel, efficient routes to target molecules. researchgate.netwikipedia.org

Predictive Modeling: AI tools can predict the outcomes of unknown reactions with remarkable accuracy. echemcom.com By representing molecules as "molecular fingerprints," algorithms can forecast reaction yields and even stereoselectivities. echemcom.commpg.de This predictive power allows chemists to evaluate the feasibility of multiple synthetic routes involving this compound before committing to lengthy and resource-intensive lab experiments.

The integration of AI promises to create a more holistic and intelligent approach to synthetic design, enabling chemists to navigate the complex reaction landscape of this compound with greater confidence and creativity.

Table 1: Applications of AI/ML in Synthetic Chemistry

| AI/ML Application | Description | Potential Impact on this compound Chemistry | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Uses molecular fingerprints and other representations to predict yields, products, and stereoselectivity of reactions. | Allows for rapid virtual screening of potential reactions and catalysts, saving time and resources. | echemcom.com |

| Retrosynthesis Planning (CASP) | Employs deep learning models to propose step-by-step synthetic pathways to a target molecule from available starting materials. | Identifies novel and efficient routes to complex derivatives starting from this compound. | wikipedia.orgresearchgate.net |

| Green Chemistry Integration | Leverages predictive models to assess the environmental impact (e.g., process mass intensity) of different synthetic routes. | Facilitates the design of more sustainable synthetic processes for compounds derived from this compound. | mpg.de |

Development of Advanced Functional Materials

The distinct reactivity of its two functional groups makes this compound a highly attractive building block for the synthesis of advanced functional materials. Future research in this area is expected to yield materials with tailored electronic, optical, and mechanical properties.

Sulfonated Polymers: Arylsulfonyl chlorides serve as crucial coupling agents in the creation of sulfonated polymers. chemimpex.com These polymers are vital components in the development of ion-exchange membranes, which are central to technologies like fuel cells and water purification systems. chemimpex.com The incorporation of the 3-bromo-benzenesulfonyl moiety could be explored to modulate polymer properties such as conductivity, stability, and ion-transport efficiency.

Conductive Polymers: The development of conductive polymers is a major field in materials science. rsc.org While not a direct monomer, this compound can be used to synthesize precursors for these materials. For example, the bromo group can be functionalized via cross-coupling reactions to introduce polymerizable units, while the sulfonyl group can be transformed to influence the electronic properties and processability of the final polymer. iarjset.com

Photosensitive Materials and Dyes: The aromatic sulfonyl framework is a common feature in various dyes and photosensitive materials. manavchem.com The reactivity of this compound allows for its incorporation into larger conjugated systems. Photocatalytic methods, which can be controlled by the wavelength of light, open up possibilities for creating chromoselective materials where different functionalities can be accessed simply by changing the light source during synthesis. nih.gov

The versatility of this compound provides a rich platform for creating a new generation of polymers and materials designed for specific, high-performance applications.

Deeper Understanding of Reaction Mechanisms through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of state-of-the-art analytical and computational tools is key to unlocking the mechanistic intricacies of reactions involving this compound.

Advanced Spectroscopic Methods: Modern spectroscopy offers unprecedented insight into transient intermediates and reaction dynamics. nih.gov

Ultrafast Spectroscopy: Techniques operating on the femtosecond timescale can capture the real-time dynamics of bond-breaking and bond-forming events, providing a detailed picture of reaction pathways that were previously inaccessible. researchgate.net

In-situ Monitoring: The use of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions as they occur allows for the direct observation of intermediates and the determination of reaction kinetics. nih.gov

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mechanistic investigation. bldpharm.com These methods can be used to:

Model transition states and reaction energy profiles.

Predict the influence of different catalysts and substituents on reaction outcomes.

Elucidate the noncovalent interactions that can govern reactivity and selectivity. nih.gov

Spectroscopy and AI Integration: The fusion of spectroscopy with AI and machine learning is enhancing the power of these analytical techniques. AI algorithms can interpret complex spectral data, identify subtle patterns, and predict molecular behavior with high accuracy, accelerating the process of mechanistic discovery. researchgate.net

By combining these advanced experimental and computational approaches, researchers can gain a more complete and predictive understanding of the chemical behavior of this compound.

Expansion of Biological Applications and Drug Discovery Potential

The sulfonamide functional group is a cornerstone of modern medicine, found in a wide range of therapeutic agents. nih.gov this compound serves as a key starting material for synthesizing novel sulfonamide derivatives with significant potential in drug discovery. Current time information in Bangalore, IN.solubilityofthings.com

Emerging Therapeutic Targets:

Antiviral Agents: Derivatives of this compound have been used in the synthesis of potent inhibitors of the Human Immunodeficiency Virus (HIV) protease, a critical enzyme for viral replication. nih.gov

Oncology: Research has indicated that compounds derived from this molecule exhibit inhibitory effects on cancer cells, the apoptosis pathway, and T-cell lymphomas. acs.org The ability to readily modify both the aryl ring (via the bromo group) and the sulfonamide moiety allows for the systematic exploration of structure-activity relationships to develop more potent and selective anticancer agents.

Anti-inflammatory and Antibacterial Agents: The versatility of this compound facilitates its use in synthesizing compounds with potential anti-inflammatory and antibacterial properties, continuing the long history of sulfonamides in combating infectious diseases. Current time information in Bangalore, IN.solubilityofthings.com

The continued use of this compound as a scaffold in medicinal chemistry is expected to yield new drug candidates targeting a broad spectrum of diseases. Its utility as a versatile building block ensures its relevance in the ongoing quest for innovative therapeutics. Current time information in Bangalore, IN.acs.org

Table 2: Investigated Biological Activities of this compound Derivatives

| Therapeutic Area | Specific Target/Application | Reference |

|---|---|---|

| Antiviral | Synthesis of potent HIV protease inhibitors | nih.gov |

| Oncology | Inhibition of cancer cells and T-cell lymphomas | acs.org |

| Metabolic Studies | Inhibition of 3-bromobenzoate uptake | acs.org |

| General Therapeutics | Synthesis of compounds with anti-inflammatory and antibacterial properties | Current time information in Bangalore, IN.solubilityofthings.com |

Q & A

Basic Research Questions

Q. How is 3-Bromobenzenesulfonyl chloride utilized in synthesizing sulfonamide derivatives for pharmaceutical research?

- Methodology : React with amines (e.g., dimethylamine, methylamine) in inert solvents (e.g., THF, pyridine) under controlled temperatures (0°C to room temperature). Use stoichiometric equivalents of base (e.g., EtN) to neutralize HCl byproducts. Purify via recrystallization or chromatography (e.g., silica gel) to achieve ≥95% purity. Yield optimization requires careful control of reaction time and stoichiometry .

- Key Applications : Synthesis of HIV protease inhibitors and bioactive sulfonamides via nucleophilic substitution at the sulfonyl chloride group .

Q. What analytical techniques confirm the structure and purity of this compound post-synthesis?

- Characterization :

- NMR Spectroscopy : H and C NMR (e.g., δ 7.73 ppm for aromatic protons, δ 2.74 ppm for methyl groups in sulfonamides) .

- LCMS : Validate molecular weight (255.52 g/mol) and detect impurities .

- Physical Properties : Density (1.773 g/mL at 25°C) and refractive index (1.59–1.594) for batch consistency .

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Use impervious gloves, sealed goggles, and protective clothing to prevent skin/eye contact (Skin Corr. 1B classification) .

- Work in a fume hood to avoid inhalation; store in a dry, cool environment away from water or bases to prevent hydrolysis .

- Emergency measures: Rinse affected areas with water immediately and seek medical attention for exposures .

Advanced Research Questions

Q. How can reaction conditions for amidation using this compound be optimized to minimize by-products?

- Variables :

- Solvent Choice : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis) compared to polar solvents .

- Temperature : Reactions at 0°C reduce undesired dimerization or sulfonic acid formation .

- Catalysis : Use dry pyridine to scavenge HCl and improve reaction efficiency .

- Monitoring : TLC or in-situ IR spectroscopy tracks reaction progress and identifies intermediates .

Q. What strategies address discrepancies in reported reaction yields for multi-step syntheses involving this compound?

- Root Causes :

- Purity Variance : Commercial batches may contain residual HO or HCl, affecting reactivity. Pre-dry the compound under vacuum before use .

- Regioselectivity : Competing reactions at the bromine substituent (e.g., Suzuki coupling) may reduce sulfonamide yields. Use protecting groups for bromine during sulfonylation .

Q. How does the bromine substituent influence the reactivity of this compound compared to other aryl sulfonyl chlorides?

- Electronic Effects : The electron-withdrawing bromine group increases electrophilicity at the sulfonyl chloride, enhancing reactivity toward nucleophiles (e.g., amines) compared to methyl- or chloro-substituted analogs .

- Steric Effects : The meta-bromine position minimizes steric hindrance, allowing efficient access to the sulfonyl chloride group in coupling reactions .

- Comparative Studies : Substituent effects can be quantified via Hammett plots using reaction rates with para-substituted aryl sulfonyl chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.